6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine with appropriate halogenated reagents. One common method includes the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substituted Imidazopyridines: Formed through substitution reactions.
N-oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for designing drugs with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 5-chloro-2-phenyl-3H-imidazo[4,5-b]pyridine
- 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine
Uniqueness
6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical modifications. This dual halogenation also contributes to its distinct biological activities compared to other imidazo[4,5-b]pyridine derivatives .
Biological Activity
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound exhibits significant interactions with various biological targets, making it a candidate for further research in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄BrClN₃, with a molecular weight of approximately 248.47 g/mol. Its structure includes a fused imidazole and pyridine ring system, characterized by the presence of bromine and chlorine substituents that enhance its reactivity and biological activity.
Anticancer Properties
Research indicates that this compound serves as an inhibitor of enzymes involved in cancer progression. Its structural features allow it to effectively interact with biological macromolecules, which is crucial for its anticancer potential. Several studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
Compound Name | IC50 (μM) | Target |
---|---|---|
This compound | 1.8 - 3.2 | HeLa, SW620 |
5-Chloro-1H-imidazo[4,5-b]pyridine | 2.0 - 4.0 | A549 |
6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine | Inhibitory activity against PAK4 | Various |
The compound has shown promising results in inhibiting tumor growth in vitro by targeting specific kinases involved in cell proliferation and apoptosis pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that the bromine substitution significantly enhances the antimicrobial efficacy of these compounds.
Table 2: Antimicrobial Activity
Compound Name | Activity | Target Organism |
---|---|---|
This compound | Moderate | E. coli, Bacillus cereus |
2-(3H-imidazo[4,5-b]pyridin-2-yl)-phenyl derivatives | Potent | Staphylococcus aureus |
The most effective derivatives showed significant inhibition against Mycobacterium tuberculosis with MIC values ranging from 0.5 to 0.8 μmol/L .
Anti-inflammatory and Other Activities
Compounds within the imidazo[4,5-b]pyridine class have also been investigated for their anti-inflammatory properties. The unique halogenation pattern of this compound may enhance its pharmacological profile by modulating inflammatory pathways .
Case Studies
A notable study explored the synthesis and biological evaluation of various derivatives of imidazo[4,5-b]pyridine, highlighting the importance of substitution patterns on biological activity. The introduction of halogens at specific positions was found to significantly influence the potency and selectivity towards cancer cell lines .
Properties
Molecular Formula |
C6H3BrClN3 |
---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11) |
InChI Key |
YFPJFGMOCWFLNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Br)Cl)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.